molecular formula C11H9BrS B1625524 3-[3-(Bromomethyl)phenyl]thiophene CAS No. 89929-85-1

3-[3-(Bromomethyl)phenyl]thiophene

Cat. No.: B1625524
CAS No.: 89929-85-1
M. Wt: 253.16 g/mol
InChI Key: VCKUVGQHVFDLFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-[3-(Bromomethyl)phenyl]thiophene can be synthesized through various methods. One common method involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . Another method includes the copper-catalyzed Ullmann coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Bromomethyl)phenyl]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[3-(Bromomethyl)phenyl]thiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in substitution and coupling reactions. The bromine atom serves as a leaving group, facilitating the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Bromomethyl)phenyl]thiophene is unique due to its specific substitution pattern, which allows for selective functionalization and the formation of diverse derivatives. Its bromomethyl group provides a versatile handle for further chemical modifications .

Properties

IUPAC Name

3-[3-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUVGQHVFDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531643
Record name 3-[3-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-85-1
Record name 3-[3-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 9.8 g (0.056 mol) of 3-(3-methylphenyl)thiophene in 250 mL of carbon tetrachloride was heated to reflux, and 0.5 g of benzoyl peroxide was added. Heating was continued, and after five minutes an additional 0.5 g of benzoyl peroxide and 10 g of N-bromosuccinimide were added. Upon complete addition, the reaction mixture was heated under reflux for an additional 2.5 hours, then cooled in an ice-water bath for one hour. The reaction mixture was filtered, and the filter cake washed with 50 mL of carbon tetrachloride. The wash and filtrate were combined, and the whole was washed with 200 mL of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a residual oil. The residual oil was subjected to distillation under reduced pressure using a Kugelrohr distilling system to give 8.7 g of 3-(3-bromomethylphenyl)thiophene, b.p. 95°-150° C./0.1 mm.
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9.8 g
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0.5 g
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10 g
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0.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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